Phenacyl 4-chloro-3-sulfamoylbenzoate Phenacyl 4-chloro-3-sulfamoylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8744677
InChI: InChI=1S/C15H12ClNO5S/c16-12-7-6-11(8-14(12)23(17,20)21)15(19)22-9-13(18)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,20,21)
SMILES: C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Molecular Formula: C15H12ClNO5S
Molecular Weight: 353.8 g/mol

Phenacyl 4-chloro-3-sulfamoylbenzoate

CAS No.:

Cat. No.: VC8744677

Molecular Formula: C15H12ClNO5S

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

Phenacyl 4-chloro-3-sulfamoylbenzoate -

Specification

Molecular Formula C15H12ClNO5S
Molecular Weight 353.8 g/mol
IUPAC Name phenacyl 4-chloro-3-sulfamoylbenzoate
Standard InChI InChI=1S/C15H12ClNO5S/c16-12-7-6-11(8-14(12)23(17,20)21)15(19)22-9-13(18)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,20,21)
Standard InChI Key UDQNPHUDUQWCCX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Canonical SMILES C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Phenacyl 4-chloro-3-sulfamoylbenzoate (molecular formula: C15H11ClN2O5S\text{C}_{15}\text{H}_{11}\text{ClN}_2\text{O}_5\text{S}) is characterized by a benzoate core substituted at the 3-position with a sulfamoyl group (-SO2_2NH2_2) and at the 4-position with a chlorine atom. The phenacyl ester group (-O-CO-C6_6H5_5-CH2_2) is attached to the carboxylic acid moiety of the benzoate. This arrangement confers both polar and non-polar regions, influencing solubility and reactivity.

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar organic solvents like methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . Its stability is pH-dependent, with hydrolysis of the ester linkage occurring under strongly acidic or basic conditions. The sulfamoyl group enhances hydrogen-bonding capacity, making it amenable to crystallographic studies .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1730 cm1^{-1} (ester C=O stretch), 1340 cm1^{-1} (sulfonamide S=O asymmetric stretch), and 1160 cm1^{-1} (S=O symmetric stretch) .

  • NMR: 1H^1\text{H} NMR signals include a triplet for the phenacyl methylene protons (δ\delta 4.8–5.2 ppm) and aromatic protons (δ\delta 7.3–8.1 ppm) from both the benzoate and phenacyl groups .

Synthesis and Manufacturing

The synthesis of phenacyl 4-chloro-3-sulfamoylbenzoate involves multi-step reactions, typically starting from 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) .

Key Synthetic Route

  • Preparation of 4-Chloro-3-Sulfamoylbenzoic Acid:

    • Chlorosulfonation of 4-chlorobenzoic acid followed by amidation with ammonia yields the sulfamoyl derivative .

    • Reaction:

      4-Cl-C6H4COOH+ClSO3H4-Cl-3-SO2Cl-C6H3COOHNH34-Cl-3-SO2NH2-C6H3COOH\text{4-Cl-C}_6\text{H}_4\text{COOH} + \text{ClSO}_3\text{H} \rightarrow \text{4-Cl-3-SO}_2\text{Cl-C}_6\text{H}_3\text{COOH} \xrightarrow{\text{NH}_3} \text{4-Cl-3-SO}_2\text{NH}_2\text{-C}_6\text{H}_3\text{COOH}
    • Yield: ~85% after recrystallization .

  • Esterification with Phenacyl Bromide:

    • The carboxylic acid is reacted with phenacyl bromide in the presence of a base (e.g., K2_2CO3_3) in anhydrous acetone .

    • Reaction:

      4-Cl-3-SO2NH2-C6H3COOH+PhCOCH2BrK2CO3Phenacyl 4-Cl-3-SO2NH2-C6H3COO+KBr\text{4-Cl-3-SO}_2\text{NH}_2\text{-C}_6\text{H}_3\text{COOH} + \text{PhCOCH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3} \text{Phenacyl 4-Cl-3-SO}_2\text{NH}_2\text{-C}_6\text{H}_3\text{COO}^- + \text{KBr}
    • Yield: 70–75% after column chromatography .

Optimization Challenges

  • Byproduct Formation: Competing hydrolysis of phenacyl bromide necessitates strict anhydrous conditions.

  • Purification: Silica gel chromatography is required to separate the ester from unreacted acid and phenacyl alcohol byproducts .

Applications in Medicinal Chemistry

Prodrug Development

The phenacyl group serves as a prodrug moiety, hydrolyzing in vivo to release 4-chloro-3-sulfamoylbenzoic acid. This strategy improves oral bioavailability by masking the carboxylic acid’s polarity .

Antimicrobial Agents

Preliminary studies suggest activity against Gram-positive bacteria (e.g., Staphylococcus aureus), though clinical efficacy remains unverified .

Comparative Analysis with Related Sulfonamides

CompoundStructural FeaturesBiological Activity
Phenacyl 4-Cl-3-SO2_2NH2_2-BzoPhenacyl ester, Cl, SO2_2NH2_2Enzyme inhibition, potential diuretic
4-Cl-3-SO2_2NH2_2-Benzoic AcidFree carboxylic acid, Cl, SO2_2NH2_2Diuretic, saluretic
SulfanilamideSimple sulfonamide, no Cl or esterAntibacterial (DHPS inhibition)
AcetazolamideThiadiazole ring, SO2_2NH2_2Carbonic anhydrase inhibitor (glaucoma)

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